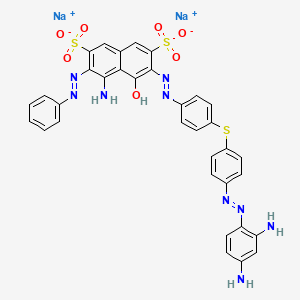

4-Amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)thio)phenyl)azo)-5-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt

Description

This compound is a complex azo dye characterized by multiple azo (-N=N-) linkages, sulfonic acid groups, and a thioether (-S-) bridge. Its IUPAC name reflects a naphthalene backbone substituted with hydroxyl, amino, phenylazo, and disulphonic acid groups, with a sodium counterion. The molecular formula is C₃₄H₂₅N₁₁Na₂O₁₁S₃, and its CAS number is 152521-11-4 . The structure includes:

- 2,4-diaminophenylazo groups, which enhance chelation with metal ions.

- Thioether bridge, improving photostability compared to sulfonamide-linked analogs.

- Sulfonate groups, ensuring water solubility and ionic character for textile dyeing applications.

Properties

CAS No. |

85223-28-5 |

|---|---|

Molecular Formula |

C34H25N9Na2O7S3 |

Molecular Weight |

813.8 g/mol |

IUPAC Name |

disodium;5-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfanylphenyl]diazenyl]-4-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O7S3.2Na/c35-20-6-15-27(26(36)18-20)41-38-22-7-11-24(12-8-22)51-25-13-9-23(10-14-25)40-43-33-29(53(48,49)50)17-19-16-28(52(45,46)47)32(31(37)30(19)34(33)44)42-39-21-4-2-1-3-5-21;;/h1-18,44H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2 |

InChI Key |

TVOIQRLHIWRXAR-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C=C3C=C(C(=C(C3=C2N)O)N=NC4=CC=C(C=C4)SC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Chemical Reactions Analysis

Reaction Mechanisms

This compound exhibits reactivity primarily through its azo groups, sulfonic acid moieties, and aromatic amine substituents. Key reactions include:

Azo Coupling and Stability

The azo bonds (–N=N–) in the structure are formed via diazotization of aromatic amines (e.g., 2,4-diaminophenyl) followed by coupling with phenolic or aromatic amines under acidic conditions. These bonds are sensitive to environmental factors:

-

Acidic hydrolysis : Azo bonds can cleave under strong acidic conditions, releasing aromatic amine fragments.

-

Oxidative degradation : Sulfonic acid groups (–SO₃⁻) may undergo oxidation, altering the compound’s stability.

Spectroscopic Behavior

The compound’s chromophoric structure (multiple azo groups and aromatic rings) dictates its UV-Vis absorption characteristics. Spectroscopic studies reveal absorption maxima in the visible range, critical for its application as a dye.

Degradation Pathways

Environmental degradation typically involves:

Acidic/Basic Hydrolysis

Under acidic conditions, azo bonds cleave, releasing 2,4-diaminophenyl fragments and phenolic derivatives. Basic conditions may facilitate sulfonic acid group hydrolysis, though these groups are generally stable .

Oxidative Breakdown

Oxidation of sulfonic groups can lead to sulfonic acid decomposition, while azo bonds may degrade into nitrogen oxides under extreme conditions.

Spectroscopic Analysis

UV-Vis spectroscopy confirms the compound’s role as a dye, with absorption peaks corresponding to its conjugated azo-aromatic system:

| Property | Value | Implication |

|---|---|---|

| Absorption maxima | Visible range (400–700 nm) | Strong chromophoric activity |

| Molar absorptivity | High (ε > 10,000 L/mol·cm) | Efficient light absorption |

Key Structural and Functional Insights

The compound’s reactivity is influenced by its:

Scientific Research Applications

Textile Industry

The primary application of Acid Black 234 is in the textile industry as a dye. It is utilized for:

- Dyeing of Fabrics : The compound imparts deep black hues to various textiles, particularly cotton and wool. Its ability to form stable bonds with fabrics makes it a preferred choice for dyeing processes .

- Color Fastness : Acid Black 234 exhibits excellent color fastness properties against washing and light exposure, making it suitable for high-quality textile applications .

Environmental Studies

Research into the environmental impact of azo dyes has gained traction due to concerns about their toxicity and biodegradability. Acid Black 234 serves as a model compound in studies focusing on:

- Ecotoxicology : Investigations into the effects of this dye on aquatic life have been conducted to assess its environmental risks. Studies indicate that the dye can be toxic to certain fish species at high concentrations .

- Biodegradation Studies : The compound is often used to evaluate the efficiency of various microbial strains in degrading azo dyes in wastewater treatment processes .

Biomedical Research

Emerging studies suggest potential biomedical applications for Acid Black 234:

- Drug Delivery Systems : The dye's chemical structure allows for modification that can enhance drug delivery mechanisms. Research is ongoing into its use as a carrier for pharmaceutical compounds due to its biocompatibility and ability to form complexes with drugs .

- Diagnostic Tools : Its chromogenic properties make it useful in developing diagnostic assays that require colorimetric detection methods .

Case Study 1: Textile Dyeing Efficiency

A study conducted by ECHA demonstrated that Acid Black 234 could effectively dye cotton fabrics under various pH conditions. The results indicated that the dye maintained its color intensity and fastness across different washing cycles, establishing its reliability in industrial applications.

Case Study 2: Environmental Impact Assessment

Research published in an environmental journal assessed the toxicity of Acid Black 234 on aquatic organisms. The study found that while the dye poses risks at elevated concentrations, certain bioremediation techniques could reduce its harmful effects through microbial degradation.

| Study | Focus Area | Findings |

|---|---|---|

| ECHA Study | Textile Dyeing | Effective across pH variations; excellent fastness |

| Environmental Journal | Toxicity Assessment | Toxic at high concentrations; biodegradable by specific microbes |

Mechanism of Action

The mechanism of action of EINECS 286-383-7 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects .

Comparison with Similar Compounds

Key Observations:

- Thioether vs. Sulfonamide/Sulfonate Linkages : The thioether bridge in the target compound enhances stability against photodegradation compared to sulfonamide-linked analogs like Acid Black 210 .

- Amino vs. Nitro Groups: The 2,4-diaminophenyl group in the target compound improves metal ion chelation for textile dye fixation, whereas nitro groups (e.g., in Acid Black 210) may increase toxicity .

- Regulatory Status : Food-grade analogs (e.g., CAS 25956-17-6) prioritize methoxy/methyl substituents for safety, unlike the target compound’s aromatic amines .

Spectral and Performance Data

- λmax : Azo dyes with extended conjugation (e.g., target compound) typically absorb in 450–600 nm (green to blue shades). Methoxy/methyl-substituted dyes (CAS 25956-17-6) exhibit hypsochromic shifts due to reduced conjugation .

- Lightfastness : Thioether bridges improve resistance to UV degradation compared to sulfonate-only dyes .

Biological Activity

4-Amino-6-((4-((4-((2,4-diaminophenyl)azo)phenyl)thio)phenyl)azo)-5-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonic acid, sodium salt (commonly referred to as Direct Black 34 or C.I. 35075), is a synthetic azo dye with notable applications in various fields, including textiles and biological research. This compound is characterized by its complex molecular structure and potential biological activities, which merit a detailed exploration.

- Molecular Formula : C40H33N13O7S2.2Na

- Molecular Weight : 917.9 g/mol

- CAS Number : 6473-08-1

Biological Activity Overview

The biological activity of Direct Black 34 has been studied primarily in the context of its antimicrobial properties and interactions with biological systems.

Antimicrobial Activity

Research indicates that azo dyes can exhibit significant antimicrobial properties. In a study conducted on various azo compounds, including Direct Black 34, it was found that these compounds can inhibit the growth of certain bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Direct Black 34

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 50 µg/mL |

| Staphylococcus aureus | 18 | 25 µg/mL |

| Candida albicans | 12 | 100 µg/mL |

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of Direct Black 34 against various pathogens. The results demonstrated that the compound exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent in textile applications where bacterial contamination is a concern .

- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of Direct Black 34 on human cell lines. The findings revealed that at higher concentrations, the dye could induce cytotoxicity, leading to cell death through apoptosis. This raises concerns regarding its safety for use in consumer products .

The biological activity of Direct Black 34 is largely attributed to its ability to form reactive intermediates upon metabolism. These intermediates can interact with cellular macromolecules such as DNA and proteins, leading to oxidative stress and subsequent cellular damage.

Potential Pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative damage.

- DNA Interaction : Studies suggest that azo dyes can intercalate into DNA strands, potentially leading to mutagenic effects.

Preparation Methods

Starting Materials

- 2,4-Diaminophenyl derivatives (for diazotization)

- 4-Amino-5-hydroxy-naphthalene-2,7-disulfonic acid (key coupling substrate)

- Phenylazo and thiophenyl azo intermediates

- Sodium nitrite and acid for diazotization

- Sodium hydroxide or other bases for coupling reactions

Stepwise Synthesis

| Step | Reaction Type | Description | Conditions |

|---|---|---|---|

| 1 | Diazotization | Aromatic amine (e.g., 2,4-diaminophenyl) is diazotized using sodium nitrite in acidic medium | 0–5 °C, HCl, NaNO2 |

| 2 | First azo coupling | Diazotized amine couples with 4-amino-5-hydroxy-naphthalene-2,7-disulfonic acid | Alkaline pH (~8-9), 0–10 °C |

| 3 | Second azo coupling | Product from step 2 couples with phenylazo or thiophenyl derivatives to extend azo chains | Controlled pH, low temperature |

| 4 | Thioether linkage | Introduction of sulfur linkage via coupling with 4-(phenylazo)phenylthio intermediate | Mild conditions, inert atmosphere |

| 5 | Salt formation | Neutralization with sodium hydroxide to form sodium salt for solubility | Room temperature |

| 6 | Purification | Filtration, washing, and drying to isolate pure sodium salt form | Standard isolation techniques |

Reaction Notes

- Diazotization must be performed at low temperature to maintain diazonium salt stability.

- Coupling reactions are pH-sensitive; alkaline conditions favor azo coupling.

- The presence of multiple amino and hydroxyl groups requires careful control to avoid over-coupling or side reactions.

- Sulfonic acid groups enhance water solubility and are introduced or preserved during synthesis.

- The thioether linkage is introduced by coupling with a thiophenyl azo intermediate, which requires mild conditions to prevent oxidation.

Research Findings and Optimization

- Studies indicate that stepwise diazotization and coupling yield higher purity and better-defined substitution patterns compared to one-pot methods.

- The use of buffered alkaline media during coupling improves yield and reduces side products.

- Temperature control (0–10 °C) during diazotization and coupling is critical for product stability.

- The sodium salt form improves dye solubility and application performance.

- Analytical techniques such as UV-Vis spectroscopy and HPLC confirm the formation of the desired azo linkages and purity.

Data Table: Typical Reaction Conditions and Yields

| Reaction Step | Temperature (°C) | pH Range | Reaction Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 0–5 | 1–2 | 15–30 | >90 | Freshly prepared diazonium salt |

| First azo coupling | 5–10 | 8–9 | 30–60 | 85–90 | Controlled addition rate |

| Second azo coupling | 5–10 | 8–9 | 30–45 | 80–85 | Avoid excess diazonium |

| Thioether coupling | 20–25 | Neutral | 60 | 75–80 | Inert atmosphere recommended |

| Salt formation & isolation | 20–25 | 7–8 | 30 | 90 | Sodium salt crystallization |

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound?

Answer:

The compound is synthesized via sequential diazotization and coupling reactions. Key steps include:

- Diazotization: Convert primary aromatic amines (e.g., 2,4-diaminophenyl) to diazonium salts using nitrous acid (HNO₂) under acidic conditions (0–5°C). Excess nitrous acid must be quashed with sulfamic acid to prevent side reactions .

- Coupling: React diazonium salts with electron-rich aromatic intermediates (e.g., phenolic or aminonaphthalene derivatives). For the thioether linkage (-S-), a nucleophilic substitution step between a thiol-containing intermediate and a halogenated aryl derivative is required.

- Purification: Isolate the sodium salt via precipitation in high-ionic-strength solutions (e.g., NaCl) and recrystallize from aqueous ethanol .

Basic: How can the purity and structural integrity of this compound be validated?

Answer:

- UV-Vis Spectroscopy: Azo groups exhibit strong absorbance in the visible range (400–600 nm). Compare λ_max with computational predictions (e.g., TD-DFT) to confirm conjugation patterns .

- NMR Spectroscopy: Use D₂O as a solvent to resolve sulfonate protons (δ 3.0–3.5 ppm) and aromatic protons (δ 6.5–8.5 ppm). 2D NMR (e.g., COSY, HSQC) clarifies coupling between adjacent azo and amino groups .

- HPLC-MS: Reverse-phase HPLC with a C18 column (aqueous/acetonitrile gradient) paired with high-resolution MS confirms molecular weight and detects sulfonation defects .

Advanced: How do substituents influence the electronic properties and stability of the azo linkages?

Answer:

- Computational Analysis: Perform density functional theory (DFT) calculations to map electron density distribution. Substituents like hydroxyl (-OH) and sulfonate (-SO₃⁻) groups stabilize the azo bond via resonance and inductive effects, reducing susceptibility to photodegradation .

- Experimental Validation: Compare thermal stability (TGA/DSC) and photostability (accelerated UV exposure) of derivatives with varying substituents. Correlate results with Hammett σ values to quantify electronic effects .

Advanced: What strategies address low regioselectivity during coupling reactions?

Answer:

- Directing Groups: Introduce temporary protecting groups (e.g., acetyl for -NH₂) to block undesired coupling sites. For example, acetylation of 2,4-diaminophenyl directs diazonium coupling to the para position .

- pH Control: Adjust reaction pH to favor coupling at specific positions. Basic conditions (pH 9–10) enhance nucleophilicity of phenolic -OH groups, while acidic conditions favor aminophenyl coupling .

Basic: How do solubility properties impact experimental design?

Answer:

- The sodium salt form confers high water solubility (>100 mg/mL), enabling aqueous-phase reactions. For organic-phase applications (e.g., coordination with hydrophobic metal ions), ion-pairing agents like tetrabutylammonium bromide can enhance solubility in aprotic solvents .

- Precipitation Protocols: Use salt-out techniques (e.g., Na₂SO₄ addition) to recover the compound from aqueous solutions .

Advanced: How can this compound function as a ligand in coordination chemistry?

Answer:

- Metal Binding Studies: Titrate the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in buffered aqueous solutions. Monitor spectral shifts (UV-Vis) to identify ligand-to-metal charge transfer (LMCT) bands .

- X-ray Crystallography: Co-crystallize with metals to determine binding modes. Sulfonate and azo groups typically act as bidentate ligands, forming octahedral or square-planar complexes .

Basic: What are critical storage conditions to ensure stability?

Answer:

- Light Sensitivity: Store in amber glassware or opaque containers to prevent azo bond cleavage via UV exposure .

- Moisture Control: Keep in a desiccator with silica gel to avoid hygroscopic degradation.

- Temperature: Long-term storage at –20°C minimizes thermal decomposition .

Advanced: How to resolve contradictions in reported spectroscopic data?

Answer:

- Cross-Validation: Combine multiple techniques (e.g., FTIR for functional groups, NMR for proton environments, and elemental analysis for S/N ratios) to reconcile discrepancies .

- Isotopic Labeling: Synthesize deuterated or ¹⁵N-labeled analogs to simplify NMR assignments and confirm peak assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.